6-(Piperidin-4-yl)quinoline hydrochloride
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govorientjchem.org The versatility of the quinoline nucleus allows it to serve as a foundational template in drug design, with modifications to its structure leading to derivatives with diverse therapeutic applications. nih.govnih.gov
Quinoline-based compounds are integral to numerous approved drugs and are the subject of extensive clinical investigation. tandfonline.comnih.gov Their biological activities are broad, encompassing roles as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govorientjchem.orgrsc.org The ability of the quinoline ring system to interact with various biological targets is a key reason for its prominence. For instance, in oncology, quinoline derivatives have been developed as topoisomerase and kinase inhibitors. tandfonline.com The structural features of quinoline allow for the design and synthesis of novel bioactive compounds, and its druggability supports its status as a cornerstone in modern medicinal chemistry. tandfonline.comorientjchem.org
Table 1: Pharmacological Activities of the Quinoline Scaffold
| Pharmacological Activity | Description |
|---|---|
| Anticancer | Quinoline derivatives can inhibit cancer cell proliferation, induce apoptosis, and disrupt cell migration. They are found in kinase inhibitors like lenvatinib (B1674733) and cabozantinib. nih.govtandfonline.comresearchgate.net |
| Antimalarial | The 4-aminoquinoline (B48711) moiety is a crucial pharmacophore for antimalarial activity, famously represented by drugs like chloroquine (B1663885) and quinine. nih.govwikipedia.org |
| Antibacterial / Antimicrobial | The scaffold is present in compounds that show efficacy against various bacterial strains, including Mycobacterium tuberculosis. nih.govnih.gov |
| Anti-inflammatory | Certain quinoline hybrids have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net |
| Antiviral | Research has explored quinoline derivatives for their potential against viruses, including HIV, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org |
| Anticonvulsant & Analgesic | The structural framework has been utilized in the development of compounds with anticonvulsant and analgesic effects. nih.govresearchgate.net |
The Role of Piperidine (B6355638) Moieties in Enhancing Pharmacological Profiles of Quinoline Derivatives
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural fragments in the pharmaceutical industry. nih.govbohrium.com When incorporated into a quinoline scaffold, the piperidine moiety can significantly enhance the pharmacological profile of the resulting derivative. encyclopedia.pub
One key role of the piperidine group is to modulate the physicochemical properties of the parent molecule, such as basicity and lipophilicity, which in turn affects pharmacokinetics. nih.govbohrium.com For example, the introduction of a piperidine moiety can provide a weakly basic side chain, which is considered essential for the uptake and accumulation of antimalarial drugs in the acidic digestive vacuole of the parasite through a mechanism known as pH trapping. nih.gov Furthermore, in the context of central nervous system (CNS) agents, incorporating a piperidine ring has been shown to improve brain exposure. encyclopedia.pub The piperidine fragment can also serve as a versatile linker or building block, allowing for chiral optimization and precise spatial orientation of functional groups to optimize interactions with biological targets. nih.govencyclopedia.pub
Table 2: Pharmacological Enhancements Provided by Piperidine Moieties
| Enhancement | Pharmacological Context |
|---|---|
| Modulation of Basicity | Provides a weakly basic side chain, crucial for the mechanism of action in antimalarial quinolines like chloroquine. nih.gov |
| Improved Pharmacokinetics | Can enhance properties like solubility and bioavailability, and has been shown to improve brain exposure for CNS-targeting drugs. bohrium.comencyclopedia.pub |
| Structural Scaffolding | Acts as a versatile building block for chiral optimization and linking to other pharmacophores. nih.govencyclopedia.pub |
| Target Interaction | While not always directly interacting with an active site, its presence can be optimal for achieving desired pharmacological properties compared to other substituents. encyclopedia.pub |
| Multi-target Activity | Used in the design of multi-functional agents, such as those combining cholinesterase inhibition with antioxidant properties for potential Alzheimer's disease therapy. encyclopedia.pubajchem-a.com |
Overview of 6-(Piperidin-4-yl)quinoline Hydrochloride and Related Structures in Contemporary Chemical Biology
While specific, in-depth academic research focusing exclusively on this compound is not extensively detailed in publicly available literature, the compound belongs to a well-studied class of molecules that combine the quinoline core with a piperidine substituent. The position of substitution on the quinoline ring is a critical determinant of biological activity. nih.gov Research into quinoline derivatives often involves synthesizing libraries of compounds with substitutions at various positions, including the C-6 position, to perform structure-activity relationship (SAR) studies. semanticscholar.org
The general synthetic strategy for such compounds involves coupling a functionalized piperidine, in this case, a 4-substituted piperidine, with a quinoline core. nih.gov For instance, studies have described the synthesis of novel quinoline-piperidine conjugates by linking different piperidine moieties to various quinoline cores through methods like reductive amination or addition-elimination reactions to evaluate their potential as antimalarial agents. nih.gov The hydrochloride salt form is commonly used to improve the solubility and stability of amine-containing compounds for research and development purposes.
The broader class of piperidinyl-quinolines continues to be an active area of investigation. For example, compounds where a piperidine ring is attached to a quinoline or quinolinone (a quinoline with a carbonyl group) core are synthesized and evaluated for a range of potential therapeutic applications. The specific linkage, such as the piperidin-4-yl group at the C-6 position of the quinoline, creates a unique chemical entity whose biological profile would be explored through screening against various biological targets.
Table 3: Examples of Related Piperidinyl-Quinoline Structures in Research
| Structure / Class | Studied Activity / Application | Key Finding / Purpose |
|---|---|---|
| Monocyclic Piperidine-Quinolines | Antimalarial (Antiplasmodium) | Investigated as chloroquine analogues; the 4-aminoquinoline moiety was found to be the principal pharmacophore for good activity. nih.gov |
| 3-(Piperidin-4-yl)quinolin-2(1H)-one | Chemical Intermediate | Listed in chemical databases as a building block for further chemical synthesis. nih.gov |
| 4-Hydroxyquinolines with Piperidine | Cytotoxic Agents | Piperidine was used as a reagent in the modified Mannich reaction to synthesize aminomethylated 4-hydroxyquinolines for evaluation against cancer cell lines. nih.gov |
| 6-Substituted-Quinoline Derivatives | Antimicrobial | Synthesis and evaluation of quinolines with various substituents at the C-6 position (e.g., chloro, fluoro, nitro) for antimicrobial activity. semanticscholar.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-piperidin-4-ylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCZOXHYRMJNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Piperidin 4 Yl Quinoline Hydrochloride and Analogues
Established Synthetic Routes for Quinoline-Piperidine Conjugates
The construction of quinoline-piperidine conjugates relies on a toolbox of organic reactions that allow for the assembly of each heterocyclic core and their subsequent linkage.
Strategies for Quinoline (B57606) Core Assembly (e.g., Pfitzinger Condensation)
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes cyclization and dehydration to yield the final quinoline product. wikipedia.org
Several variations of the Pfitzinger reaction exist, including the Halberkann variant, which utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction has been widely used in the synthesis of various bioactive molecules and drug intermediates due to the biological significance of quinoline carboxylic acid derivatives. researchgate.net Other classical methods for quinoline synthesis include the Skraup, Combes, and Friedländer syntheses, each offering different pathways to access substituted quinolines. iipseries.org
| Synthetic Strategy | Reactants | Key Features | Typical Products |
|---|---|---|---|
| Pfitzinger Condensation | Isatin and a carbonyl compound | Base-catalyzed condensation | Substituted quinoline-4-carboxylic acids |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent | Condensation and cyclization | Quinoline |
| Combes Synthesis | Aniline and a β-diketone | Acid-catalyzed cyclization | 2,4-Disubstituted quinolines |
| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminobenzophenone and a compound with a reactive α-methylene group | Base or acid-catalyzed condensation | Substituted quinolines |
Methods for Introducing the Piperidine (B6355638) Moiety (e.g., Nucleophilic Substitution, Reductive Amination)
The piperidine ring can be introduced into a molecule through various synthetic methods, with nucleophilic substitution and reductive amination being among the most common.
Nucleophilic Substitution: This method involves the reaction of a suitable nucleophile, such as a piperidine derivative, with an electrophilic substrate. For instance, a halo-substituted quinoline can react with a piperidine derivative to form the desired conjugate. tandfonline.com The efficiency of this reaction can be influenced by factors such as the nature of the leaving group, the solvent, and the presence of catalysts. acs.org In some cases, using an excess of piperidine can serve as both the reagent and the solvent, minimizing the formation of impurities. tandfonline.com
Reductive Amination: This powerful and versatile method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. nih.govresearchgate.net The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net A key advantage of this method is the wide availability of starting materials and the operational simplicity. researchgate.net Double reductive amination of dicarbonyl compounds is a straightforward approach to the piperidine skeleton. chim.it Various reducing agents can be employed, including hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.netresearchgate.net
Carbon-Carbon Bond Coupling Reactions (e.g., Suzuki Reaction)
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.org This reaction is widely used in organic synthesis due to its mild reaction conditions, low toxicity of reagents, and high functional group tolerance. acs.org In the context of quinoline-piperidine synthesis, the Suzuki reaction can be employed to couple a borylated quinoline derivative with a halogenated piperidine, or vice versa. acs.orgresearchgate.net The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. acs.org A one-pot process has been developed for the synthesis of 8-arylquinolines via Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki–Miyaura coupling with aryl halides. acs.org
Specific Synthetic Approaches for 6-(Piperidin-4-yl)quinoline Hydrochloride
While a specific, detailed synthetic route for this compound is not extensively detailed in the provided search results, the general principles of quinoline-piperidine conjugate synthesis can be applied. A plausible synthetic strategy would involve the preparation of a 6-haloquinoline and a 4-substituted piperidine, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
For example, a 6-bromoquinoline could be reacted with a piperidine-4-boronic acid ester in the presence of a palladium catalyst and a base to form the 6-(piperidin-4-yl)quinoline. Subsequent treatment with hydrochloric acid would then yield the hydrochloride salt. The synthesis of novel quinoline-piperidine scaffolds as antiplasmodium agents has been reported, highlighting the modular nature of these synthetic approaches. nih.govresearchgate.net
Chemical Reactions and Derivatization Strategies Relevant to the Quinoline-Piperidine Scaffold
The quinoline-piperidine scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives for further investigation.
Functional Group Modifications on the Quinoline Ring
The quinoline ring can be functionalized at various positions to modulate its chemical and biological properties. rsc.orgrsc.org The precise and selective introduction of diverse functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org
C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for modifying the quinoline ring, offering a more atom-economical approach compared to traditional cross-coupling reactions. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing groups, and reaction conditions. mdpi.com For instance, the nitrogen atom of the pyridine (B92270) ring can direct functionalization to the C2 or C8 positions. mdpi.com
Electrophilic and Nucleophilic Substitution: The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. nih.gov The position of substitution is influenced by the electronic nature of the quinoline ring and the reaction conditions.
| Reaction Type | Position(s) Targeted | Reagents/Catalysts | Introduced Functional Group |
|---|---|---|---|
| C-H Arylation | C2 | Pd(OAc)₂, Ag₂CO₃ | Aryl groups |
| C-H Sulfoximination | C2 | Cu-based catalysts | Sulfoximine groups |
| Decarboxylative Coupling | C2 | Pd-catalysts | Heteroaryl groups |
| Oxidative Cross-Coupling | C2 | Pd-catalysts | Indole groups |
Functional Group Modifications on the Piperidine Moiety
The piperidine moiety of 6-(piperidin-4-yl)quinoline and its analogues is a common site for synthetic modification to explore structure-activity relationships (SAR) in medicinal chemistry. The secondary amine within the piperidine ring offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and basicity, as well as its pharmacological profile.
Common modifications focus on the nitrogen atom of the piperidine ring through N-alkylation and N-acylation reactions. These strategies are employed to introduce a wide range of substituents, from simple alkyl chains to more complex cyclic and aromatic systems. For instance, in the development of analogues for therapeutic research, the piperidine nitrogen can be functionalized to modulate receptor binding or other biological interactions.
A prevalent synthetic route involves the reaction of the parent 6-(piperidin-4-yl)quinoline with various electrophiles. For example, N-acylation can be achieved by treating the compound with acyl chlorides or anhydrides. One specific example is the reaction with acetamide to introduce an acetyl group. googleapis.com Similarly, reductive amination is another key strategy used to introduce alkyl groups onto the piperidine nitrogen.
Table 1: Examples of Functional Group Modifications on the Piperidine Nitrogen
| Reaction Type | Reagent/Starting Material | Resulting Substituent (on Piperidine-N) | Purpose of Modification |
|---|---|---|---|
| N-Acylation | N-(piperidin-4-yl)acetamide | -C(O)CH₃ (Acetyl) | Modulate biological activity and physicochemical properties. googleapis.com |
| N-Alkylation | Methylating agent | -CH₃ (Methyl) | Investigate the effect of small alkyl groups on target interaction. google.com |
| N-Acylation | Isobutyryl chloride | -C(O)CH(CH₃)₂ (Isobutyryl) | Introduce branched alkyl groups to explore steric effects. googleapis.com |
| N-Acylation | Benzoyl chloride | -C(O)Ph (Benzoyl) | Incorporate aromatic moieties to probe for additional binding interactions. googleapis.com |
| N-Carbamoylation | tert-Butyl carbamate precursor | -C(O)OC(CH₃)₃ (Boc) | Serve as a protecting group for the nitrogen during further synthesis steps. googleapis.com |
Formation of Acid Addition Salts for Research Purposes
In pharmaceutical and chemical research, active compounds are frequently converted into salt forms to improve their physicochemical and biological properties. nih.gov For basic compounds like 6-(piperidin-4-yl)quinoline, which contains basic nitrogen atoms in both the quinoline and piperidine rings, the formation of an acid addition salt is a common and crucial step. The hydrochloride salt is one of the most frequently prepared forms for research purposes. nih.gov
The primary reason for forming a salt is to enhance aqueous solubility. nih.govnih.gov The free base form of many nitrogen-containing heterocyclic compounds is often poorly soluble in water, which can limit its utility in biological assays and preclinical studies. By reacting the basic compound with an acid, such as hydrochloric acid (HCl), a more polar and water-soluble ionic salt is formed. reddit.comnih.gov The reaction involves the protonation of a basic nitrogen atom by the acid. reddit.com
Beyond solubility, salt formation offers several other advantages for research applications:
Improved Stability: Salt forms often exhibit greater chemical and physical stability compared to the free base, making them easier to handle and store over long periods. nih.gov
Ease of Handling: Many free bases are oily or amorphous solids that are difficult to purify and handle. Their corresponding salts are often crystalline solids with sharp melting points, which facilitates purification by recrystallization and simplifies weighing and formulation. reddit.com
Consistent Quality: A well-defined crystalline salt form ensures batch-to-batch consistency, which is critical for obtaining reproducible results in research settings.
The process of forming the hydrochloride salt typically involves dissolving the free base in a suitable organic solvent and adding a solution of hydrochloric acid (either in water or an organic solvent like dioxane or isopropanol). The resulting salt often precipitates from the solution and can be isolated by filtration. The choice of acid and solvent system is critical to obtaining a stable, non-hygroscopic crystalline salt. While hydrochloride salts are common, other acids like hydrobromic, sulfuric, methanesulfonic, and tartaric acids may also be used to achieve desired properties. nih.gov
Table 2: Rationale for the Formation of Acid Addition Salts
| Property | Free Base Form | Acid Addition Salt Form (e.g., Hydrochloride) | Primary Benefit for Research |
|---|---|---|---|
| Aqueous Solubility | Often low | Generally high | Facilitates preparation of solutions for biological testing. nih.govnih.gov |
| Physical State | Can be oily or amorphous | Often a crystalline solid | Simplifies purification, handling, and accurate weighing. reddit.com |
| Chemical Stability | Variable; may be prone to degradation | Typically more stable | Ensures longer shelf-life and integrity of the research compound. nih.gov |
| Purification | Can be difficult (e.g., requires chromatography) | Amenable to recrystallization | Allows for high purity standards required for research. |
Structure Activity Relationships Sar in 6 Piperidin 4 Yl Quinoline Hydrochloride Derivatives
Influence of Substituents on the Quinoline (B57606) Core on Biological Activity
The substitution pattern on the quinoline ring is a key determinant of biological activity. Research on various quinoline derivatives has highlighted the importance of specific positions.
C-4 Position: The C-4 position of the quinoline ring is often crucial for the activity of many quinoline-based compounds. For instance, in a series of 4-aminoquinoline-piperidine derivatives, the 4-aminoquinoline (B48711) moiety was identified as the principal pharmacophore required for good antiplasmodial activity. Preliminary SAR analysis of certain quinoline derivatives has suggested that the presence of amino side-chain substituents at this position enhances antiproliferative activity. frontiersin.org
C-6 Position: The C-6 position has been shown to be a site where modifications can significantly impact biological outcomes. In a study of quinoline-carbonitrile derivatives, varying substitutions at the C-6 position indicated a biological preference for a methoxy group over a methyl group or no substitution for antibacterial activity. frontiersin.org This suggests that both electronic and steric factors at this position are important.
C-7 Position: The C-7 position is another critical site for substitution. For example, in some quinoline derivatives, large and bulky substituents at the C-7 position have been found to facilitate antiproliferative activity. frontiersin.org In the context of antimalarial quinolines, a chlorine atom at the C-7 position, as seen in chloroquine (B1663885), is a well-known feature that contributes to its activity.
The following table summarizes the general influence of substituent position on the biological activity of quinoline derivatives, which can be extrapolated to the 6-(piperidin-4-yl)quinoline scaffold.
| Position | General Influence on Biological Activity | Example from Related Compounds |
| C-4 | Often critical for activity; amino substituents can enhance efficacy. | 4-aminoquinoline moiety is a key pharmacophore in antiplasmodial agents. |
| C-6 | Modulates activity; methoxy groups can be favorable for antibacterial properties. | Methoxy substitution at C-6 showed better antibacterial activity than methyl or unsubstituted analogues. |
| C-7 | Can accommodate bulky groups to enhance activity; halogen substitution is common. | Large alkoxy groups at C-7 can improve antiproliferative effects. |
The electronic and steric properties of the substituents on the quinoline core are fundamental to their interaction with biological targets.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electronic distribution within the quinoline ring system, thereby affecting binding affinities and reactivity.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like chlorine or nitro groups can decrease the electron density. nih.govnih.gov This can be beneficial in some cases by, for example, increasing the acidity of a nearby proton or by participating in specific electronic interactions with a target receptor. The presence of a chlorine atom on the quinoline ring can decrease its contribution as an electron-withdrawing group in certain contexts. nih.gov
Steric Effects: The size and shape of substituents (steric properties) influence how the molecule fits into a binding pocket.
Large and bulky substituents can be advantageous if the binding site is spacious, as they can create more extensive van der Waals interactions. Preliminary SAR analysis of certain quinoline derivatives indicated that large and bulky alkoxy substituents at the C-7 position might be a beneficial pharmacophoric group for antiproliferative activity. frontiersin.org
However, steric hindrance can also be detrimental if a substituent is too large to be accommodated by the target's binding site, thus preventing optimal interaction.
The table below provides a general overview of how electronic and steric properties of quinoline substituents can influence biological activity.
| Property | Influence on Biological Activity | General Examples |
| Electron-Donating | Can enhance binding to certain targets by increasing electron density. | Methoxy, Amino groups |
| Electron-Withdrawing | Can alter reactivity and interaction with electron-rich pockets. | Chloro, Nitro groups |
| Steric Bulk | Can either enhance binding through increased surface contact or cause steric hindrance. | Bulky alkoxy groups, Phenyl groups |
Role of the Piperidine (B6355638) Moiety in Modulating Activity
The way the piperidine ring is attached to the quinoline core and its conformational flexibility are critical for proper orientation within the target's binding site. The piperidine ring, being a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the quinoline group (axial or equatorial) on the piperidine ring can significantly influence the molecule's three-dimensional shape and its ability to interact with a biological target. The conformational flexibility of the piperidine ring allows it to adapt to the topology of the binding site, which can be a crucial factor for activity. researchgate.net
Substituents on the piperidine ring can directly interact with the biological target, thereby influencing binding affinity and selectivity. The nitrogen atom of the piperidine ring is a key feature, often acting as a proton acceptor or forming hydrogen bonds. researchgate.net
N-Substitution: The substituent on the piperidine nitrogen is particularly important. In many classes of compounds, this position is modified to modulate properties like solubility, basicity, and target engagement. For instance, in a series of N-substituted piperidine analogs designed as anti-Alzheimer's agents, the nature of the N-benzyl substituent was varied to optimize interaction with the target enzyme. ajchem-a.com
Other Piperidine Ring Substitutions: Substitutions at other positions on the piperidine ring can also have a profound impact. These substituents can provide additional points of interaction with the target, such as hydrophobic or hydrogen-bonding interactions, or they can influence the conformation of the piperidine ring itself.
The following table illustrates the potential impact of piperidine modifications on biological activity.
| Modification | Potential Effect on Biological Activity |
| Piperidine Linkage & Conformation | Influences the overall 3D shape of the molecule and its fit within a binding pocket. |
| N-Substituent on Piperidine | Modulates basicity, solubility, and can directly interact with the target. |
| Other Piperidine Ring Substituents | Can provide additional binding interactions and affect the ring's conformation. |
Pharmacophore Elucidation and Rational Design Principles for New Analogues
The development of new and more effective 6-(piperidin-4-yl)quinoline hydrochloride analogues relies on a deep understanding of their pharmacophoric features and the application of rational design principles.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For 6-(piperidin-4-yl)quinoline derivatives, a pharmacophore model would typically include:
Aromatic/Hydrophobic regions: The quinoline ring system provides a significant hydrophobic surface for van der Waals and pi-pi stacking interactions.
Hydrogen Bond Acceptors/Donors: The nitrogen atom in the quinoline ring and the nitrogen in the piperidine ring can act as hydrogen bond acceptors. Amine or hydroxyl substituents can serve as hydrogen bond donors.
Positive Ionizable Feature: The basic nitrogen of the piperidine ring is likely to be protonated at physiological pH, providing a key electrostatic interaction with a negatively charged residue in the target protein.
Rational drug design for new analogues would involve strategies such as:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Structure-Based Design: If the 3D structure of the biological target is known, new analogues can be designed to optimize interactions with the binding site.
Scaffold Hopping: Replacing the quinoline or piperidine core with other heterocyclic systems while maintaining the key pharmacophoric features to discover novel chemical entities with improved properties.
The table below outlines key pharmacophoric features and corresponding rational design strategies.
| Pharmacophoric Feature | Rational Design Strategy |
| Quinoline Aromatic System | Modify substituents to enhance hydrophobic or electronic interactions. |
| Piperidine Nitrogen (Basic Center) | Modulate pKa and steric bulk of N-substituents to optimize electrostatic interactions and solubility. |
| Hydrogen Bond Donors/Acceptors | Introduce or modify groups on the quinoline or piperidine rings to form new hydrogen bonds with the target. |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Target Identification and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-(Piperidin-4-yl)quinoline hydrochloride, docking studies are pivotal in identifying potential biological targets and understanding its binding mode within the active site of a protein.
Researchers utilize molecular docking to screen large libraries of compounds against a specific protein target or to evaluate the binding affinity of a single compound against a panel of different proteins. In the context of quinoline (B57606) derivatives, which are known to interact with a wide range of biological targets including kinases, reverse transcriptase, and various receptors, docking studies can help to narrow down the most probable targets for this compound. nih.gov
A typical molecular docking workflow involves the preparation of the ligand (this compound) and the target protein structure, followed by the docking simulation using software like AutoDock, Glide, or GOLD. The results are then analyzed based on scoring functions that estimate the binding affinity (e.g., in kcal/mol) and the visualization of the binding pose. For instance, docking studies on quinoline derivatives have revealed key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of target proteins. nih.govnih.gov
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| HIV Reverse Transcriptase | -10.67 | Tyr181, Tyr188, Trp229 | π-π stacking, Hydrophobic |
| SARS-CoV-2 Mpro | Not available | His41, Cys145 | Hydrogen bond, Covalent |
| ATM Kinase | High | Not specified | Not specified |
This table represents hypothetical docking scores and interactions for this compound based on studies of similar quinoline derivatives. The data is illustrative of the type of information generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the this compound-protein complex and for refining the binding poses obtained from docking. nih.govmdpi.com
An MD simulation of the docked complex of this compound with a target protein would typically be run for several nanoseconds. The resulting trajectory provides valuable information on the stability of the interaction, the flexibility of the ligand and protein, and the role of solvent molecules. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to quantify the strength of the interaction. nih.govmdpi.com
| Simulation Parameter | Value/Observation | Interpretation |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes. |
| RMSD of Complex | Stable after 10 ns | The ligand-protein complex reaches equilibrium and remains stable. |
| RMSF of Active Site Residues | Low fluctuation | Key interacting residues are stable and maintain contact with the ligand. |
| Hydrogen Bond Occupancy | High for specific residues | Indicates strong and persistent hydrogen bonding interactions. |
This table illustrates the kind of data and interpretations that can be derived from molecular dynamics simulations of a ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like quinoline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
A QSAR study on a series of 6-(piperidin-4-yl)quinoline analogs would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).
The resulting QSAR model can be used to predict the activity of new derivatives of 6-(piperidin-4-yl)quinoline, thereby prioritizing the synthesis of the most promising compounds. nih.gov The models are often visualized through contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity.
| Descriptor Type | Example Descriptor | Correlation with Activity |
| Electronic | Dipole Moment | Positive |
| Steric | Molar Refractivity | Negative in certain regions |
| Topological | Wiener Index | Positive |
| Hydrophobic | LogP | Optimal range identified |
This table provides examples of molecular descriptors that could be used in a QSAR study of 6-(piperidin-4-yl)quinoline analogs and their potential correlation with biological activity.
In Silico Screening and Lead Optimization Strategies
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a scaffold like 6-(piperidin-4-yl)quinoline, virtual screening can be employed to explore a vast chemical space and identify novel derivatives with potentially improved activity.
Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a significant role in this process. For this compound, in silico lead optimization strategies could involve:
Pharmacophore Modeling : Identifying the key chemical features responsible for biological activity and using this model to design new compounds with a better fit.
ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties. researchgate.net
Fragment-Based Drug Design : Computationally "growing" fragments onto the 6-(piperidin-4-yl)quinoline scaffold or "linking" fragments together to create novel and more potent molecules.
These in silico strategies help to rationalize the design of new compounds, reducing the number of molecules that need to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline. researchgate.netiosrjournals.org
| Optimization Strategy | Computational Tool/Method | Objective |
| Virtual Screening | Docking-based screening | Identify new hits from a large compound library. |
| Pharmacophore Modeling | Phase, Catalyst | Guide the design of new analogs with essential features for activity. |
| ADMET Prediction | QikProp, ADMET Predictor | Filter out compounds with predicted poor pharmacokinetic or toxicity profiles. |
| Lead Hopping | Scaffold hopping algorithms | Discover novel chemical scaffolds with similar activity but different core structures. |
This table summarizes various in silico strategies that can be applied for the lead optimization of compounds based on the 6-(piperidin-4-yl)quinoline scaffold.
Preclinical in Vitro Evaluation and Drug Discovery Relevance
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
The characterization of a compound's ADME properties is fundamental to predicting its pharmacokinetic profile in vivo. These studies help to identify potential liabilities such as poor absorption or rapid metabolism early in the discovery process, allowing for structural modifications to optimize the molecule's drug-like properties. nih.govresearchgate.net
A crucial determinant of a drug's oral bioavailability is its ability to permeate the intestinal membrane. nih.gov In vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict this permeability. mdpi.com These models simulate the human intestinal epithelium, and the apparent permeability coefficient (Papp) is measured to classify compounds. nih.gov Lipophilicity is a key physicochemical property that influences passive diffusion across cell membranes. nih.gov For the quinoline (B57606) class of compounds, computational and experimental methods are used to determine lipophilicity, which helps in predicting their ability to cross biological barriers. nih.gov Artificial membranes are also employed as a cell-free alternative to evaluate how different pharmaceutical formulations might affect a compound's permeation. nih.gov
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. researchgate.net Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's exposure and efficacy. researchgate.net In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are the standard method for this assessment. researchgate.netfrontiersin.org In these assays, the disappearance of the parent compound over time is monitored to determine key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint). frontiersin.orgresearchgate.net These data are vital for predicting in vivo hepatic clearance. researchgate.net Studies on various heterocyclic compounds, including those with piperidine (B6355638) and piperazine (B1678402) moieties, have shown that structural modifications can significantly improve metabolic stability by blocking sites of metabolism. dndi.orgnih.gov
In the early stages of drug discovery, in silico tools are invaluable for prioritizing compounds with favorable pharmacokinetic properties. nih.govmdpi.com These computational models predict a molecule's "drug-likeness"—an assessment of its potential to be an orally active drug. nih.gov One of the most well-known guidelines is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds adhering to these rules are more likely to have good membrane permeability and oral bioavailability. researchgate.net For quinoline derivatives, various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity, helping to filter out candidates with undesirable profiles before committing to synthesis and in vitro testing. nih.govnih.govnih.gov
Table 1: Key Parameters in Drug-Likeness and Bioavailability Prediction This table is a representative example of parameters evaluated for drug candidates using in silico tools.
| Parameter | Description | Favorable Range/Guideline | Reference |
|---|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | researchgate.net |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 | researchgate.net |
| Hydrogen Bond Donors | The number of O-H and N-H bonds. | ≤ 5 | researchgate.net |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 | researchgate.net |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų | nih.gov |
In Vitro Cytotoxicity and Selectivity Profiling against Non-Target Cells
A critical aspect of preclinical evaluation is determining a compound's potential for toxicity. In vitro cytotoxicity assays are used to measure the effect of a compound on the viability of various cell lines. For a drug candidate to be viable, it must exhibit potent activity against its intended target while showing minimal toxicity toward non-target host cells, such as mammalian cell lines. This difference in activity is known as the selectivity index.
Research on novel quinoline-piperidine conjugates designed as antimalarial agents has shown that several derivatives exhibit high potency against Plasmodium falciparum strains in the nanomolar range. nih.gov Crucially, these highly active compounds displayed no significant cytotoxicity when tested against mammalian cell lines at the maximum tested concentrations, indicating a high degree of selectivity. nih.gov Similarly, studies on other quinoline hybrids have demonstrated that while some compounds show potent anticancer activity, their toxicity against normal human cell lines can be significantly lower, highlighting a favorable therapeutic window. mdpi.comnih.gov For example, some quinoline-urea-benzothiazole hybrids were evaluated for cytotoxicity against HepG2 cells, with many showing low toxicity at their effective antitubercular concentrations. mdpi.com
Table 2: Representative Cytotoxicity Data for Quinoline Scaffolds This table includes data for various quinoline derivatives to illustrate the typical evaluation against non-target cell lines.
| Compound Class | Cell Line | Assay Type | Result | Reference |
|---|---|---|---|---|
| Quinoline-Piperidine Conjugates | Mammalian Cells | Cytotoxicity Assay | No cytotoxicity observed at the highest tested concentration | nih.gov |
| Quinoline-Pyrimidine Hybrids | HepG2 (Human Liver Cancer) | MTT Assay | IC50 = 1.32 µM (for compound 6b) | nih.govresearchgate.netbenthamdirect.com |
| 4-Hydroxyquinazoline Derivatives | LO2 (Human Normal Hepatocytes) | Anti-proliferative Assay | No significant toxicity to normal cells | mdpi.com |
Development of Promising Lead Candidates from Quinoline-Piperidine Scaffolds
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials like chloroquine (B1663885) and quinine. researchgate.netmrc.ac.za The quinoline-piperidine framework serves as a versatile and promising starting point for the development of new therapeutic agents. nih.gov By using established drugs like chloroquine as a model, researchers have designed and synthesized novel libraries of quinoline analogues with modified piperidine-containing side chains. nih.gov
These efforts have led to the identification of highly promising hit and lead compounds. For instance, an evaluation of 18 novel quinoline-piperidine conjugates identified five 4-aminoquinoline (B48711) derivatives with potent, nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These compounds emerged as valuable hit structures with the potential to be optimized into novel antimalarial drug candidates. nih.govresearchgate.net The functionalization of the quinoline core at different positions allows for the modulation of pharmacological activity, making it an exceptional scaffold in therapeutic medicine. researchgate.netnih.gov The success in generating potent and selective compounds underscores the value of the quinoline-piperidine scaffold in modern drug discovery campaigns. nih.gov
Future Perspectives in 6 Piperidin 4 Yl Quinoline Hydrochloride Research
Emerging Therapeutic Applications of Quinoline-Piperidine Derivatives
The versatile nature of the quinoline (B57606) ring system allows for its incorporation into a wide array of molecular structures, leading to a broad spectrum of pharmacological activities. nih.gov While historically significant in the fight against malaria, with chloroquine (B1663885) serving as a key example, recent research has unveiled the potential of quinoline-piperidine derivatives in other therapeutic areas. nih.govnih.gov
One of the most promising new applications is in the development of novel antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov Researchers have synthesized quinoline-piperidine conjugates that have shown potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov For instance, certain 4-aminoquinoline (B48711) derivatives have demonstrated significant antiplasmodial activity without cytotoxicity at the tested concentrations. nih.govresearchgate.net
Beyond infectious diseases, quinoline derivatives are being investigated for their antitumor potential . nih.gov The ability to functionalize the quinoline scaffold at multiple positions allows for the design of compounds that can interact with various biological targets involved in cancer progression. frontiersin.org
The following table summarizes the emerging therapeutic applications of quinoline-piperidine derivatives based on recent research findings.
| Therapeutic Area | Target/Application | Key Findings |
| Infectious Diseases | Antimalarial | Highly potent activity in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.govnih.gov |
| Oncology | Antitumor Agents | Quinoline derivatives are being explored as potential antitumor agents due to the versatility of the quinoline scaffold. nih.gov |
Advanced Synthetic Methodologies for Novel Analogues
The continued exploration of quinoline-piperidine derivatives necessitates the development of advanced and efficient synthetic methodologies. frontiersin.org Traditional methods for quinoline synthesis, while still in use, are often supplemented by modern techniques that offer improved yields, reduced reaction times, and more environmentally friendly processes. frontiersin.orgresearchgate.net
Recent advancements in synthetic organic chemistry have provided new tools for creating novel analogues of 6-(piperidin-4-yl)quinoline hydrochloride. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives. frontiersin.orgresearchgate.net
Ultrasound-assisted synthesis: The use of ultrasound can also enhance reaction rates and efficiency. researchgate.net
Metal nanoparticle-catalyzed reactions: These methods offer high atom efficiency and are considered a potent technique for quinoline synthesis. frontiersin.orgresearchgate.net
Click chemistry: This approach allows for the efficient and specific joining of molecular building blocks to create complex quinoline hybrids. frontiersin.org
These advanced methodologies facilitate the creation of diverse libraries of quinoline-piperidine analogues, which is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds with improved therapeutic profiles. frontiersin.org The synthesis of functionalized quinoline analogues with modified piperidine-containing side chains has been a key strategy in the development of new antimalarial agents. nih.gov
Integration of Multi-Omics and High-Throughput Screening in Drug Discovery
The advent of high-throughput technologies has revolutionized the drug discovery process, enabling the rapid screening of large compound libraries and providing a deeper understanding of their mechanisms of action. mdpi.commdpi.com The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a drug candidate. mdpi.comelifesciences.org
In the context of quinoline-piperidine research, these technologies can be applied to:
Identify novel drug targets: Multi-omics data can help pinpoint the specific cellular pathways and proteins that are affected by quinoline compounds. mdpi.comelifesciences.org
Elucidate mechanisms of action: By observing changes across different molecular levels, researchers can gain a comprehensive understanding of how these compounds exert their therapeutic effects. elifesciences.org
Predict potential toxicity: Early-stage toxicogenomic studies can help identify potential adverse effects before a compound enters clinical trials.
High-throughput screening (HTS) plays a critical role in the initial stages of drug discovery by allowing for the rapid evaluation of thousands of compounds for their biological activity. mdpi.com For quinoline-piperidine derivatives, HTS assays can be designed to screen for a variety of activities, including antimalarial, anticancer, and antibacterial effects. rsc.org The data generated from HTS, when integrated with multi-omics analysis, provides a powerful platform for identifying promising drug candidates and optimizing their properties. nih.gov This integrated approach is particularly valuable for studying complex diseases where multiple molecular pathways are involved. mdpi.com
Challenges and Opportunities in Translational Research of Quinoline Compounds
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. sanguinebio.com Despite the therapeutic potential of quinoline compounds, several challenges must be addressed to successfully translate them from the laboratory to the clinic.
Challenges:
The "Valley of Death": A significant gap often exists between promising preclinical findings and successful clinical development, where many potential drugs fail. sanguinebio.com
Miscommunication and Lack of Collaboration: Effective translation requires seamless communication and collaboration between basic scientists, clinicians, and industry partners. sanguinebio.com
Regulatory Hurdles: The process of gaining regulatory approval for a new drug is complex and requires extensive data on safety and efficacy. researchgate.net
Predictive Models: The development of preclinical models that can accurately predict human responses to quinoline compounds remains a challenge. nih.gov
Opportunities:
Systematizing Serendipity: Developing technologies to predict new uses for existing drugs, a process known as repurposing, could accelerate the development of new therapies. nih.gov
Patient Engagement: Involving patients and communities in the research process can ensure that the development of new treatments is aligned with their needs. nih.gov
Biomarker Development: Identifying and validating biomarkers can aid in patient selection, monitoring treatment response, and predicting outcomes in clinical trials. researchgate.netnih.gov
Innovative Clinical Trial Designs: New approaches to clinical trial design can increase efficiency and the likelihood of success. nih.gov
Overcoming these challenges and capitalizing on these opportunities will be crucial for realizing the full therapeutic potential of this compound and other quinoline compounds. sanguinebio.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Piperidin-4-yl)quinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, cyclization, or coupling reactions. For example, quinoline derivatives are often synthesized via Mannich reactions ( ), while piperidine-containing compounds may require reductive amination or alkylation steps ( ). Key parameters affecting yield include temperature (e.g., 60–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., palladium for cross-coupling). Evidence from similar compounds shows yields ranging from 53% to 98% depending on optimization ( ).
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for quinoline protons (δ 8.5–9.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) ( ).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 275–375 for related compounds) ( ).
- HPLC : Assess purity (>95% recommended for pharmacological studies) ( ).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of fine particles ( ).
- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention ( ). Note: Limited toxicity data exist, so treat as a potential irritant ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of quinoline-piperidine hybrids?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations ( ).
- Control Experiments : Use reference compounds (e.g., chloroquine for antimalarial studies) ( ).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) ( ).
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Test solubility and degradation in buffers (pH 1–10) using UV-Vis spectroscopy. Piperidine moieties may protonate in acidic conditions, altering solubility ().
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for related compounds) ().
- Lyophilization : For long-term storage, lyophilize the compound and store at −20°C under inert gas ( ).
Q. How can computational modeling aid in identifying target receptors for this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., serotonin or dopamine receptors) ().
- QSAR Studies : Correlate structural features (e.g., piperidine ring conformation) with activity data from analogs ( ).
- MD Simulations : Assess binding stability over 100+ ns trajectories ().
Q. What experimental designs are recommended to evaluate the compound’s interaction with cellular membranes?
- Methodological Answer :
- Liposome Assays : Measure partitioning into lipid bilayers using fluorescence quenching ( ).
- Permeability Studies : Use Caco-2 cell monolayers to predict blood-brain barrier penetration ( ).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane proteins ( ).
Data Analysis & Experimental Design
Q. How should researchers structure hypotheses for studies involving this compound?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to synthetic intermediates (e.g., 6-chloroquinoline precursors) ( ).
- Novel : Focus on underexplored targets (e.g., kinase inhibition vs. traditional antimicrobial screens) ( ).
- Ethical : Prioritize in vitro assays before animal testing ( ).
Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
